![molecular formula C12H15BN2O4 B1375342 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid CAS No. 1326715-94-9](/img/structure/B1375342.png)
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid
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Overview
Description
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid, or (1-(t-Boc)-Pyr-3-yl)boronic acid, is a boronic acid derivative of pyrrolo[2,3-c]pyridine. This compound has been used in a variety of scientific research applications, as well as in laboratory experiments.
Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. This protection is crucial to prevent unwanted reactions that may occur due to the multiple reactive groups present in amino acid ionic liquids (AAILs). The Boc group ensures that the amino acids can be used efficiently as reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Targeted Protein Degradation
The rigid structure of the compound makes it suitable as a linker in the development of proteolysis targeting chimeras (PROTACs). These are molecules designed to induce the degradation of specific proteins. The compound can be used to connect the ligand for the target protein with the ligand for an E3 ubiquitin ligase, thus facilitating the targeted protein’s degradation .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in various biochemical reactions, often acting as intermediates in the synthesis of more complex molecules .
Mode of Action
The compound (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium is oxidized and forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers its organic group to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid may participate, is a key step in various biochemical pathways . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild conditions and tolerance of various functional groups .
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed in a basic aqueous environment and requires a palladium catalyst . Additionally, the compound’s stability might be affected by factors such as temperature and pH .
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-4-5-14-6-10(8)15/h4-7,17-18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNINLFIEPKJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1326715-94-9 |
Source
|
Record name | 1-Boc-pyrrolo[2,3-c]pyridine-3-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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